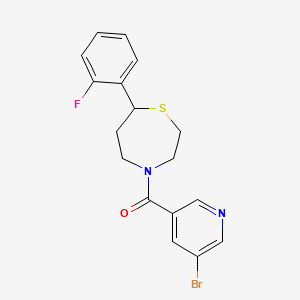

(5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

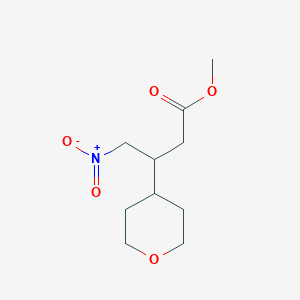

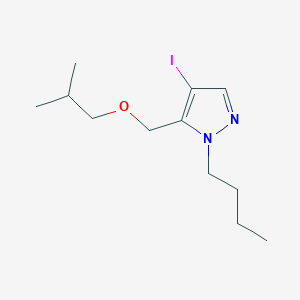

The compound “(5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromopyridinyl group, a fluorophenyl group, a thiazepanyl group, and a methanone group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridinyl and fluorophenyl groups are aromatic, while the thiazepanyl group is a seven-membered heterocycle with one sulfur and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the bromine atom on the pyridine ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .Wissenschaftliche Forschungsanwendungen

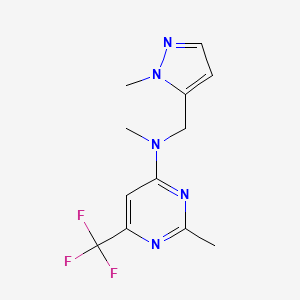

Type II Diabetes Mellitus Treatment

This compound has been studied for its potential use in treating Type II diabetes mellitus. Researchers have synthesized related pyrimidine-based thiourea compounds, which have shown inhibitory potential against α-glucosidase, an enzyme crucial for managing diabetes . The inhibition of this enzyme can slow down the digestion of carbohydrates, thereby regulating blood sugar levels.

Antiviral Activity

Indole derivatives, which share structural similarities with our compound of interest, have demonstrated significant antiviral activities . These activities include the inhibition of various RNA and DNA viruses, suggesting that our compound could be explored for potential antiviral drugs, especially against influenza and Coxsackie B4 virus.

Anticancer Properties

The indole moiety, which is structurally related to our compound, is known for its anticancer properties. Indole derivatives have been used in the synthesis of drugs targeting multiple cancer types due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .

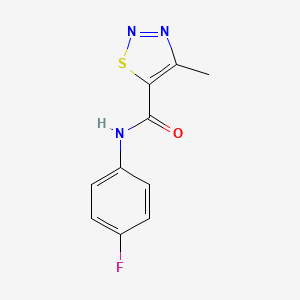

Anti-inflammatory Uses

Thiourea motifs, which are present in compounds similar to ours, have been associated with anti-inflammatory effects. These compounds can act as analgesics and have the potential to be developed into medications for treating chronic inflammatory diseases .

Enzyme Inhibition

Compounds with thiourea structures have been reported to act as inhibitors for various enzymes, including carbonic anhydrase and glucosidase enzymes . This property can be harnessed for designing drugs that target specific metabolic pathways.

Imaging Agent Development

Fluorinated pyridines, like the one in our compound, are of special interest as potential imaging agents for biological applications. They can be used in the synthesis of 18 F-substituted pyridines, which are valuable in positron emission tomography (PET) imaging .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2OS/c18-13-9-12(10-20-11-13)17(22)21-6-5-16(23-8-7-21)14-3-1-2-4-15(14)19/h1-4,9-11,16H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUWHCDWNYMFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2763260.png)

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763262.png)

![N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2763268.png)

![2-(4-methylphenyl)-6-[(3-methylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2763269.png)

![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)